molecular formula C7H10N2O2S2 B13517922 2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide

2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide

Cat. No.: B13517922
M. Wt: 218.3 g/mol
InChI Key: FYPUYMYLKODVOE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S2 and a molecular weight of 218.3 g/mol It is a thiazole derivative, characterized by a cyclopropyl group at the 2-position, a methyl group at the 4-position, and a sulfonamide group at the 5-position

Preparation Methods

The synthesis of 2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-cyclopropyl-4-methylthiazole with sulfonamide reagents under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H10N2O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C7H10N2O2S2/c1-4-7(13(8,10)11)12-6(9-4)5-2-3-5/h5H,2-3H2,1H3,(H2,8,10,11)

InChI Key

FYPUYMYLKODVOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2CC2)S(=O)(=O)N

Origin of Product

United States

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